2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a pyrrolidinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps. One common synthetic route starts with the bromination of benzamide, followed by the introduction of the pyridine and pyrrolidinone rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a different position of the pyridine ring.
2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzoate: Similar structure but with a benzoate group instead of benzamide.
Uniqueness
The uniqueness of 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-5-2-1-4-13(14)17(23)20-11-12-7-8-19-15(10-12)21-9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCFFGDMXFLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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